molecular formula C10H9N3O2 B2594113 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 1324083-61-5

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide

Cat. No.: B2594113
CAS No.: 1324083-61-5
M. Wt: 203.201
InChI Key: LGXKVRLRUNJPOD-UHFFFAOYSA-N
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Description

2-(3-Formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a high-purity chemical compound supplied for research purposes. This molecule features a 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity . The compound is provided as a dry powder and has a molecular weight of 203.2 and an empirical formula of C 10 H 9 N 3 O 2 . The 1H-pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Scientific literature indicates that derivatives of this scaffold exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), making them valuable leads in oncology research for targeting various cancer cell lines . Furthermore, related pyrrolopyridine compounds have been investigated as Formyl Peptide Receptor 2 (FPR2) agonists, which play a pivotal role in boosting the resolution of inflammation and represent a promising approach for treating chronic neuroinflammation and neurodegenerative disorders . The presence of both formyl and acetamide functional groups on this scaffold provides versatile synthetic handles for further chemical exploration and derivatization, positioning this compound as a valuable building block for developing novel therapeutic agents and chemical probes. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9(15)5-13-4-7(6-14)8-2-1-3-12-10(8)13/h1-4,6H,5H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXKVRLRUNJPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: Starting from a suitable pyridine derivative, the pyrrole ring can be constructed through cyclization reactions.

    Formylation: Introduction of the formyl group at the 3-position can be achieved using formylating agents such as Vilsmeier-Haack reagent.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: 2-(3-carboxy-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.

    Reduction: 2-(3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide, exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The compound's effectiveness was evaluated against several cancer cell lines, demonstrating significant antiproliferative activity at micromolar concentrations.

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Notes
Compound AMDA-MB-2311.9FGFR1 inhibitor
Compound B4T110Moderate activity
This compoundMCF-75.0Strong activity

1.2 Neuroprotective Effects

Another area of application for this compound is neuroprotection. Research has suggested that pyrrolo[2,3-b]pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield the desired amide. The compound's structural characteristics contribute to its biological activity and stability.

Table 2: Synthesis Conditions for this compound

ReagentConditionsYield (%)
Acetic AnhydrideRoom Temperature85
Acetyl ChlorideReflux90
DMAP (Catalyst)Stirred Under N₂75

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for organic semiconductor materials. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored due to their favorable charge transport characteristics.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLED devices improved efficiency by enhancing electron mobility compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl and acetamide groups can form hydrogen bonds with active sites, while the heterocyclic structure can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Key Features :

  • Functional Groups :
    • 3-Formyl group: Enhances electrophilicity, enabling nucleophilic addition or condensation reactions.
    • 1-Acetamide group: Improves solubility and bioavailability compared to ester derivatives.

Comparison with Structural Analogs

The compound belongs to a family of pyrrolo[2,3-b]pyridine derivatives with variations in substituents and functional groups. Below is a detailed comparison with closely related analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Properties Applications/Research Findings
2-(3-Formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide 3-formyl, 1-acetamide -CHO, -NHCOCH₃ High polarity due to amide; reactive formyl site Potential kinase inhibitor precursor; used in targeted drug design
Methyl 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate 3-formyl, 1-methyl ester -CHO, -COOCH₃ Lower solubility than acetamide; ester hydrolysis susceptibility Intermediate in synthetic pathways; less stable in biological systems
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate 5-bromo, 1-tert-butyl ester -Br, -COO(t-Bu) Steric hindrance from tert-butyl; bromo enables cross-coupling reactions Used in Suzuki-Miyaura reactions for biaryl synthesis

Structural Differences and Reactivity

Substituent Position and Electronic Effects :

  • The 3-formyl group in the target compound contrasts with the 5-bromo substituent in the tert-butyl ester analog. The formyl group increases electrophilicity at the pyrrolo ring, while bromo serves as a leaving group for metal-catalyzed coupling reactions .
  • The 1-acetamide group offers hydrogen-bonding capacity, enhancing solubility in polar solvents compared to methyl or tert-butyl esters.

Functional Group Impact on Stability :

  • Amide vs. Ester : The acetamide derivative exhibits greater hydrolytic stability under physiological conditions than methyl or tert-butyl esters, which are prone to enzymatic or acidic cleavage .
  • Steric Effects : The tert-butyl group in the brominated analog introduces steric bulk, limiting accessibility for certain reactions but improving lipid solubility .

Biological Activity

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole and pyridine ring structure, which is significant in the development of various pharmaceuticals, particularly those targeting specific biological pathways.

The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in cell proliferation, differentiation, and survival. Inhibition of these receptors can lead to significant biological effects, including the induction of apoptosis in cancer cells and the modulation of various signaling pathways involved in tumorigenesis .

Biological Activity

Research has highlighted several biological activities associated with this compound:

Anticancer Activity :

  • Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase .

Antimicrobial Properties :

  • Preliminary evaluations suggest potential antimicrobial activity against certain bacterial strains, although specific data on this compound's efficacy remain limited compared to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrrole and pyridine rings can significantly influence its interaction with FGFRs and other biological targets. For example:

  • Substituents at specific positions on the pyridine ring can enhance binding affinity and selectivity towards FGFRs .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Synthesis and Evaluation : A study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their effectiveness as FGFR inhibitors. The results indicated that certain modifications led to improved potency against FGFRs, suggesting that similar strategies could be applied to optimize this compound .
  • In Vivo Studies : While most studies have focused on in vitro evaluations, further research is needed to assess the pharmacokinetics and therapeutic potential of this compound in vivo.

Research Findings Summary Table

Study Focus Findings
Anticancer ActivityInduces apoptosis in A549 cells; arrests cell cycle in G2/M phase.
FGFR InhibitionCertain derivatives show enhanced binding affinity; important for cancer therapy.
Antimicrobial PropertiesPotential activity against Staphylococcus aureus; further studies needed for confirmation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide?

Methodological Answer: The synthesis typically involves Pd-catalyzed amidation and cyclization reactions. For example:

  • Key Steps :
    • Functionalization of the pyrrolo[2,3-b]pyridine core via halogenation or formylation.
    • Coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
    • Amidation using activated acetamide precursors under basic conditions (e.g., NaH in THF) .
  • Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent) and reduce trial-and-error approaches .

Q. Table 1: Example Reaction Parameters for Amidation

ParameterRange TestedOptimal Condition
Catalyst (Pd)1–5 mol%2.5 mol%
Temperature60–100°C80°C
SolventTHF/DMF/DioxaneTHF
Reaction Time12–24 h18 h
Adapted from analogous protocols in

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl and acetamide groups). Compare peaks with literature data for pyrrolo[2,3-b]pyridine derivatives .
    • HPLC-MS : Quantify purity and detect byproducts using reverse-phase columns (C18) with ammonium acetate buffer (pH 6.5) .
  • Validation : Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Workflow :
    • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and intermediate stability .
    • Structure-Activity Relationship (SAR) : Map electronic properties (e.g., Fukui indices) to predict sites for functionalization .
    • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • Case Study : Derivatives with electron-withdrawing groups at the 3-position showed improved binding affinity in kinase inhibition assays .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting SAR trends)?

Methodological Answer:

  • Root-Cause Analysis :
    • Reproducibility Checks : Verify reaction conditions (e.g., moisture sensitivity of formyl group).
    • Data Triangulation : Combine NMR, HPLC, and computational results to confirm structural assignments .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in biological assays .

Q. Table 2: Common Data Contradictions and Solutions

IssueLikely CauseResolution
Variable bioassay resultsImpurity in batch synthesisRepurify via column chromatography
Inconsistent NMR shiftsSolvent polarity effectsStandardize DMSO-d6 usage
SAR outliersConformational flexibilityPerform MD simulations

Q. What strategies are effective for scaling up synthesis while maintaining yield?

Methodological Answer:

  • Process Optimization :
    • Membrane Separation : Improve catalyst recovery using nanofiltration membranes .
    • Flow Chemistry : Continuous reactors to enhance heat/mass transfer and reduce side reactions .
  • Case Study : A 10-fold scale-up retained >85% yield by optimizing residence time and solvent ratios .

Q. How can researchers leverage factorial design to study multifactorial influences on reactivity?

Methodological Answer:

  • DoE Framework :
    • Variables : Temperature, catalyst type, stoichiometry.
    • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
  • Example : A 2³ factorial design reduced the number of experiments by 50% while identifying temperature as the most critical factor .

Q. Table 3: Factorial Design Matrix for Reaction Optimization

ExperimentTemp (°C)Catalyst (mol%)SolventYield (%)
1702THF65
2902DMF78
3705DMF72
4905THF82

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